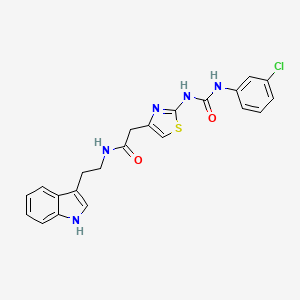

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

Descripción

The compound N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide features a hybrid scaffold combining a thiazole core, a 3-chlorophenyl urea moiety, and an indole-ethyl acetamide side chain. The thiazole ring is substituted at position 4 with an acetamide group linked to a 2-(1H-indol-3-yl)ethyl chain, while position 2 bears a 3-(3-chlorophenyl)ureido group.

Propiedades

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c23-15-4-3-5-16(10-15)26-21(30)28-22-27-17(13-31-22)11-20(29)24-9-8-14-12-25-19-7-2-1-6-18(14)19/h1-7,10,12-13,25H,8-9,11H2,(H,24,29)(H2,26,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRLLAJIDOPVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Indole Derivatives

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives.

Thiazole Derivatives

Thiazole derivatives also have a wide range of biological activities. .

Actividad Biológica

N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₈ClN₃

Molecular Weight : 267.76 g/mol

IUPAC Name : N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

The compound features an indole moiety, known for its diverse biological properties, linked to a thiazole ring through a ureido group. The presence of the chlorophenyl group enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can preferentially suppress the growth of cancer cells such as A549 (lung cancer cells), while having less effect on non-tumor fibroblast cells .

In a comparative study, certain indole-based compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 20 µM against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it has been reported to inhibit strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .

Additionally, its activity against Mycobacterium tuberculosis has been highlighted, with certain derivatives displaying significant antibacterial effects . The structural modifications in related compounds have been shown to enhance their antimicrobial properties.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Biofilm Formation : The ability to inhibit biofilm formation in bacteria adds to its potential as an antibacterial agent.

- Molecular Docking Studies : Computational studies suggest that these compounds bind effectively to target proteins involved in bacterial resistance mechanisms, enhancing their efficacy against resistant strains .

Case Studies

A notable case study involved the synthesis and evaluation of a series of indole derivatives, including N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide. These studies reported significant cytotoxic effects against various cancer cell lines and effective antibacterial activity against MRSA and Mycobacterium tuberculosis.

Data Table

| Compound Name | Target Organism | MIC (µg/mL) | IC50 (Cancer Cell Line) |

|---|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide | MRSA | 0.98 | 10 |

| Indole Derivative X | A549 Cells | - | 15 |

| Indole Derivative Y | Mycobacterium tuberculosis | 1.5 | - |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazole-Based MAO Inhibitors

Compounds such as N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) () share a thiazole backbone but lack the indole and 3-chlorophenyl urea groups. These derivatives are synthesized via condensation of thiourea intermediates with 2-bromo acetophenones, yielding MAO inhibitors with IC50 values in the micromolar range.

Chlorophenyl-Ureido Thiazole Derivatives

The ethyl ester 10f (), Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate , shares the 3-chlorophenyl ureido-thiazole motif but incorporates a piperazine-acetate ester instead of the indole-ethyl acetamide. Synthesized in high yield (89.1%), its molecular weight (514.2 Da) is lower than the target compound, likely due to the absence of the indole system .

Antimicrobial Thiazole-Acetamides

highlights N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) and 107m , which exhibit broad-spectrum antimicrobial activity (MIC: 6.25–12.5 μg/mL). These compounds lack the indole-ethyl chain but share the chlorophenyl-thiazole core, suggesting that the 3-chlorophenyl group enhances microbial target binding. The target compound’s indole moiety may further modulate solubility or eukaryotic cell penetration .

Indole-Containing Derivatives

The (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide () demonstrates the pharmacological relevance of indole scaffolds but lacks the thiazole-urea component.

MAO Inhibition

Compounds 4a–4c () inhibit both MAO-A and MAO-B isoforms, with activity linked to their thiazole and aromatic substituents. The target compound’s indole group—structurally similar to serotonin—may confer selectivity for MAO-A, which metabolizes neurotransmitters like serotonin .

Antimicrobial Efficacy

Chlorophenyl-thiazole derivatives (e.g., 107k , 107m ) show potent antifungal and antibacterial activity (). The target compound’s 3-chlorophenyl ureido group could enhance microbial enzyme inhibition, while the indole-ethyl chain might reduce bacterial membrane permeability compared to smaller analogs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.